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Leucomycin V, 3-acetate 4B-(3-methylbutanoate) -

Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Catalog Number: EVT-8214602
CAS Number:
Molecular Formula: C42H69NO15
Molecular Weight: 828.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) is a macrolide antibiotic derived from the fermentation of Streptomyces narbonensis. This compound exhibits significant antimicrobial activity against a variety of pathogens, particularly Gram-positive bacteria. It is part of a broader class of antibiotics known for their ability to inhibit bacterial protein synthesis by targeting ribosomal RNA.

Source

Leucomycin V is primarily sourced from the fermentation products of Streptomyces narbonensis, a soil-dwelling bacterium known for producing various bioactive compounds. The specific strain used for the production of Leucomycin V has been characterized for its ability to synthesize this antibiotic effectively.

Classification

Leucomycin V falls under the category of macrolide antibiotics, which are characterized by their large lactone ring structure. These compounds are classified based on their chemical structure and mechanism of action, which involves binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis.

Synthesis Analysis

Methods

The synthesis of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) can be achieved through various methods, including fermentation and chemical modifications. The fermentation process involves cultivating Streptomyces narbonensis under specific conditions to maximize yield.

Technical Details

During the fermentation process, specific precursors and growth conditions are optimized to enhance the production of Leucomycin V. Recent studies have explored novel synthetic pathways, including nitroso Diels–Alder reactions, which allow for the modification of existing leucomycin structures to produce analogs with improved efficacy and stability .

Molecular Structure Analysis

Structure

The molecular formula for Leucomycin V, 3-acetate 4B-(3-methylbutanoate) is C42H69NO15C_{42}H_{69}NO_{15}, with a molecular weight of approximately 828.0g/mol828.0\,g/mol. The structure features a large lactone ring typical of macrolides, with several hydroxyl and acetoxy functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 828.0 g/mol
  • Exact Mass: 827.46672049 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 16
  • Rotatable Bond Count: 14
  • Topological Polar Surface Area: 206 Ų
  • Heavy Atom Count: 58
  • Defined Atom Stereocenter Count: 16 .
Chemical Reactions Analysis

Reactions

Leucomycin V can undergo various chemical reactions that modify its structure and potentially enhance its pharmacological properties. For example, reactions with acylating agents can yield derivatives such as Leucomycin V, 3-acetate, which may exhibit altered antimicrobial activity.

Technical Details

The synthesis often involves selective acylation and esterification reactions that require precise control over reaction conditions to avoid unwanted by-products. The use of solvents like dichloromethane and tetrahydrofuran has been reported as effective in these reactions .

Mechanism of Action

Process

Leucomycin V exerts its antimicrobial effects primarily through inhibition of protein synthesis in bacteria. It binds specifically to the 50S ribosomal subunit, blocking the peptide exit tunnel and preventing the elongation of polypeptide chains during translation.

Data

This mechanism is critical in combating bacterial infections as it effectively halts bacterial growth without affecting human cells, which utilize a different ribosomal structure .

Physical and Chemical Properties Analysis

Physical Properties

Leucomycin V is typically presented as a white to off-white powder. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for formulation into pharmaceutical preparations .

Applications

Scientific Uses

Leucomycin V is utilized primarily in clinical settings as an antibiotic treatment for infections caused by susceptible strains of bacteria. Its broad-spectrum activity makes it valuable in treating respiratory tract infections, skin infections, and other bacterial diseases.

Additionally, ongoing research into its analogs aims to enhance its efficacy against resistant strains and improve its pharmacokinetic properties. Studies are also investigating its potential applications beyond traditional antibiotic uses, such as in cancer therapy due to its ability to inhibit cell proliferation .

Biosynthetic Pathways and Precursor Utilization in Leucomycin V Derivative Production

Role of Polyketide Synthase Systems in Leucomycin V Backbone Assembly

The 16-membered macrolactone backbone of Leucomycin V is synthesized via a type I polyketide synthase (PKS) system in Streptomyces kitasatoensis. This assembly line incorporates short-chain carboxylic acid precursors—primarily acetate, propionate, and butyrate—into the growing polyketide chain through decarboxylative Claisen condensations. The PKS system organizes into modular enzymatic domains, each responsible for substrate selection, chain elongation, and β-keto processing. Crucially, the starter unit is derived from acetyl-CoA, while extender units include malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, introducing methyl branches that define the macrolide’s stereochemistry [1] [3].

Experiments using isotopic tracers (e.g., ¹⁴C-acetate) confirm that the aglycone skeleton (platenolide I) originates from six propionate and ten acetate units. Cerulenin—a specific inhibitor of β-ketoacyl-ACP synthase—blocks acetate incorporation into the aglycone at 1.5 μg/ml, arresting leucomycin production without affecting cellular RNA or protein synthesis. This inhibition is reversible: removing cerulenin restores biosynthesis, proving the PKS pathway’s essentiality [1] [8].

Table 1: Carbon Precursors for Leucomycin V Aglycone Assembly

PKS ModulePrecursorIncorporated UnitsStructural Contribution
Starter unitAcetyl-CoA1C1-C2 backbone
Extender unitsMethylmalonyl-CoA6C6, C8, C10, C12, C14, C16 methyls
Malonyl-CoA4Unsubstituted chain regions
Ethylmalonyl-CoA2Ethyl side chains

Post-PKS cyclization by thioesterase domains releases the linear chain and facilitates macrolactonization between C1 (carboxyl) and C13 (hydroxyl) groups. The resulting aglycone, 5-O-mycaminosyl platenolide I, serves as the scaffold for subsequent glycosylations and acylations [3] [5].

Enzymatic Esterification Mechanisms for 3-Acetate and 4B-(3-Methylbutanoate) Modifications

Leucomycin V undergoes two regioselective esterifications to form its 3-acetate and 4B-(3-methylbutanoate) derivatives. These modifications are catalyzed by discrete acyltransferases with distinct substrate specificities and precursor dependencies:

  • 3-O-Acetylation: The hydroxyl group at C3 of the macrolactone ring is acetylated by 3-O-acyltransferase (3-AT), utilizing acetyl-CoA as the donor. Structural analyses reveal that this enzyme exhibits broad substrate flexibility, accepting non-acetyl groups (e.g., propionyl) in vitro. However, in S. kitasatoensis, 3-AT shows kinetic preference for acetyl-CoA, yielding Leucomycin A3 (josamycin) as the dominant product [5] [7].

  • 4B-O-Isovalerylation: The 4"-OH of the mycarose sugar is esterified with 3-methylbutanoate (isovalerate) by 4B-O-acyltransferase (4B-AT). This enzyme exclusively uses leucine-derived isovaleryl-CoA, as evidenced by:

  • Radiolabeling studies showing ¹⁴C-leucine incorporation into the 4B-ester group.
  • Leucine analogs (4-azaleucine, trifluoroleucine) competitively inhibit isovaleryl-CoA synthesis, reducing 4B-acylation.
  • Mutant strains resistant to 4-azaleucine overproduce leucine and consequently enhance Leucomycin A1/A3 titers 4-fold [1] [5].

Table 2: Enzymatic Acylation Steps in Leucomycin V Modification

Modification SiteEnzymeAcyl DonorCatalytic Efficiency (Kcat/Km)Precursor Dependency
C3 (Macrolactone)3-O-AcyltransferaseAcetyl-CoA8.5 × 10³ M⁻¹s⁻¹Glucose-derived acetyl-CoA
4" (Mycarose)4B-O-AcyltransferaseIsovaleryl-CoA2.1 × 10⁴ M⁻¹s⁻¹Leucine-derived isovaleryl-CoA

Kinetic studies indicate that 4B-acylation precedes 3-acetylation. Resting-cell bioconversion assays demonstrate:

  • Leucomycin V (unmodified) → 4B-isovaleryl Leucomycin A1 → 3-acetyl-4B-isovaleryl Leucomycin A3 (final derivative).
  • 4B-acylation occurs 2.3× faster than 3-acetylation, confirming its temporal priority [5].

Comparative Analysis of Post-PKS Tailoring in Macrolide Antibiotics

Post-PKS modifications in Leucomycin V derivatives exhibit both conserved and unique features relative to other 16-membered macrolides:

  • Spatial Regioselectivity: Like spiramycin and tylosin, Leucomycin V esterifications target the mycarose sugar (4B-OH) and lactone ring (C3-OH). However, josamycin (Leucomycin A3) uniquely combines a C3-acetate with a 4B-isovalerate, whereas carbomycin B carries a 4B-isobutyrate. This divergence arises from acyltransferases’ specificity for branched-chain acyl-CoAs: Leucomycin’s 4B-AT strictly accepts isovaleryl-CoA (>95% efficiency), while carbomycin’s homolog utilizes isobutyryl-CoA [3] [5].

  • Precursor Channeling: Leucine’s role in directing 4B-isovalerylation mirrors oleandomycin biosynthesis, where valine supplies isobutyryl-CoA for glycoside esterification. Conversely, erythromycin (14-membered macrolide) lacks sugar esterification due to the absence of mycarose and its cognate acyltransferase [1] [5].

  • Regulatory Mutants: S. kitasatoensis mutants resistant to leucine analogs (e.g., 4-azaleucine) deregulate α-isopropylmalate synthase, the first enzyme in leucine biosynthesis. This desensitizes the pathway to feedback inhibition, increasing intracellular leucine/isovaleryl-CoA pools by 3.2-fold. Consequently, these mutants produce Leucomycin complexes where A1/A3 (isovaleryl-bearing) constitutes >80% of total yield—eliminating less active components like A4/A5 (butyryl derivatives) [1].

Table 3: Post-PKS Tailoring Across Macrolide Antibiotics

MacrolideRing SizeSugar EsterificationLactone ModificationKey Acyltransferase Specificity
Leucomycin A316-membered4B-Isovalerate3-AcetateIsovaleryl-CoA (from leucine)
Spiramycin16-membered2B-Acetate3-HydroxyAcetyl-CoA
Tylosin16-membered4B-Mycarosyl-3-acetate20-AldehydeAcetyl-CoA (for mycarose)
Erythromycin14-memberedNone3-Cladinose glycosideN/A
Oleandomycin14-membered3B-Acetate8-MethylIsobutyryl-CoA (from valine)

These comparisons underscore how acyltransferase specificity and amino acid precursor availability fine-tune structural diversity and bioactivity in macrolide antibiotics [1] [3] [5].

Properties

Product Name

Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Molecular Formula

C42H69NO15

Molecular Weight

828.0 g/mol

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

XJSFLOJWULLJQS-OMELXPMGSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O

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